molecular formula C14H21NO3 B587563 N-Methyl Viloxazine-d3 CAS No. 1794811-35-0

N-Methyl Viloxazine-d3

Cat. No.: B587563
CAS No.: 1794811-35-0
M. Wt: 254.344
InChI Key: VZKFJMVFJRJATA-BMSJAHLVSA-N
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Description

N-Methyl Viloxazine-d3 is a deuterated analog of N-Methyl Viloxazine, which is a metabolite of ViloxazineIt is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl Viloxazine-d3 involves a multi-step process. One common method starts with the reaction of 2-ethoxyphenol with epichlorohydrin to form an intermediate compound. This intermediate is then reacted with methylamine-d3 under controlled conditions to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same basic steps as the laboratory methods but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl Viloxazine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce deuterated alcohols .

Scientific Research Applications

N-Methyl Viloxazine-d3 has a wide range of applications in scientific research:

Mechanism of Action

N-Methyl Viloxazine-d3 exerts its effects primarily through its action as a norepinephrine reuptake inhibitor. It also modulates the serotoninergic system by acting as an antagonist at 5-HT2B receptors and an agonist at 5-HT2C receptors. This dual action increases extracellular serotonin levels in the prefrontal cortex, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for more precise tracking of the compound in biological systems, providing valuable insights into its pharmacokinetics and metabolism .

Properties

CAS No.

1794811-35-0

Molecular Formula

C14H21NO3

Molecular Weight

254.344

IUPAC Name

2-[(2-ethoxyphenoxy)methyl]-4-(trideuteriomethyl)morpholine

InChI

InChI=1S/C14H21NO3/c1-3-16-13-6-4-5-7-14(13)18-11-12-10-15(2)8-9-17-12/h4-7,12H,3,8-11H2,1-2H3/i2D3

InChI Key

VZKFJMVFJRJATA-BMSJAHLVSA-N

SMILES

CCOC1=CC=CC=C1OCC2CN(CCO2)C

Synonyms

2-[(2-Ethoxyphenoxy)methyl]-4-(methyl-d3)morpholine;  ICI 70098-d3; 

Origin of Product

United States

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